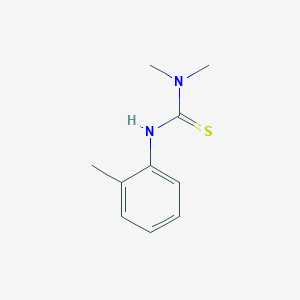

1,1-Dimethyl-3-(2-methylphenyl)thiourea

説明

Structure

3D Structure

特性

IUPAC Name |

1,1-dimethyl-3-(2-methylphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S/c1-8-6-4-5-7-9(8)11-10(13)12(2)3/h4-7H,1-3H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEXTBNTGSXEQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=S)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399018 | |

| Record name | 1,1-dimethyl-3-(2-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2741-12-0 | |

| Record name | NSC163909 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-dimethyl-3-(2-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-DIMETHYL-3-(ORTHO-TOLYL)-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization of 1,1 Dimethyl 3 2 Methylphenyl Thiourea

General Synthetic Methodologies

The most common and direct method for the synthesis of N,N-disubstituted N'-aryl thioureas, including 1,1-Dimethyl-3-(2-methylphenyl)thiourea, involves the reaction of an appropriate isothiocyanate with a secondary amine. Specifically, 2-methylphenyl isothiocyanate would be reacted with dimethylamine. This nucleophilic addition reaction is typically carried out in an organic solvent at room temperature or with gentle heating. analis.com.my

Alternative synthetic routes can also be envisioned, such as the use of thiophosgene (B130339) or its equivalents, which would first react with one amine to form a thiocarbamoyl chloride, followed by reaction with the second amine. However, the isothiocyanate route is generally preferred due to its simplicity and the commercial availability of the starting materials.

Spectroscopic and Analytical Data

FT-IR Spectroscopy: The infrared spectrum is expected to show a characteristic N-H stretching vibration in the region of 3200-3400 cm⁻¹. The C=S (thiocarbonyl) stretching vibration typically appears in the range of 700-850 cm⁻¹, although its position can be influenced by the electronic nature of the substituents. Other significant bands would include C-N stretching and aromatic C-H and C=C vibrations.

NMR Spectroscopy:

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the N-H proton, typically in the downfield region. The two methyl groups on the nitrogen would likely appear as a singlet in the aliphatic region. The aromatic protons of the 2-methylphenyl group would exhibit a complex multiplet pattern in the aromatic region, and the methyl group on the phenyl ring would appear as a singlet.

¹³C NMR: The carbon NMR spectrum would be characterized by a signal for the C=S carbon in the range of 180-185 ppm. researchgate.net The carbons of the dimethylamino group would appear in the aliphatic region, while the aromatic carbons and the phenyl-attached methyl carbon would resonate in their respective characteristic regions.

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

| Spectroscopic Data | Expected Chemical Shifts/Frequencies |

| ¹H NMR | N-H (singlet, downfield), N(CH₃)₂ (singlet), Ar-H (multiplet), Ar-CH₃ (singlet) |

| ¹³C NMR | C=S (180-185 ppm), N(CH₃)₂, Aromatic carbons, Ar-CH₃ |

| FT-IR | N-H (3200-3400 cm⁻¹), C=S (700-850 cm⁻¹) |

Advanced Structural Characterization and Spectroscopic Analysis of 1,1 Dimethyl 3 2 Methylphenyl Thiourea

Single-Crystal X-ray Diffraction Studies of 1,1-Dimethyl-3-(2-methylphenyl)thiourea

A search of crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), yielded no results for the single-crystal X-ray structure of this compound. Without this primary data, a detailed analysis of its solid-state structure is not possible.

Molecular Conformation and Torsion Angles Analysis

Specific data on bond lengths, bond angles, and torsion angles for this compound, which are derived from single-crystal X-ray diffraction, are not available in the published literature.

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding Networks)

An analysis of the crystal packing, including hydrogen bonding networks and other intermolecular interactions for this compound, cannot be conducted without the experimentally determined crystal structure.

Vibrational Spectroscopy (IR and Raman) for Conformational Analysis and Functional Group Dynamics

No specific experimental Infrared (IR) or Raman spectra for this compound, including peak assignments and detailed analysis, have been found in the scientific literature. While the spectra of thiourea (B124793) derivatives are known to show characteristic bands for N-H, C-N, and C=S stretching and bending modes, specific frequencies and conformational analyses for this compound are unpublished. acs.orgbibliotekanauki.plmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Dynamic Solution Studies

Published ¹H and ¹³C NMR spectra with definitive chemical shift assignments and coupling constants for this compound are not available. Although the NMR spectra of related thiourea compounds have been reported, providing insights into the general regions for proton and carbon signals, specific data for the title compound is absent. nih.govnih.gov

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Patterns

A detailed mass spectrum and an analysis of the specific fragmentation pathways for this compound under electron ionization or other methods are not available in the public domain. General fragmentation of thioureas often involves cleavage around the thiocarbonyl group, but a specific analysis requires experimental data.

UV-Visible Spectroscopy for Electronic Transitions and π-Conjugation Analysis

The experimental UV-Visible absorption spectrum for this compound, including absorption maxima (λmax) and molar absorptivity values, has not been found in the searched literature. Therefore, a specific analysis of its electronic transitions, such as n→π* and π→π*, and the extent of π-conjugation is not possible. doi.org

Computational and Theoretical Investigations of 1,1 Dimethyl 3 2 Methylphenyl Thiourea

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. semanticscholar.org For thiourea (B124793) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), provide accurate predictions of bond lengths, bond angles, and electronic properties. mdpi.comresearchgate.netsciensage.info These theoretical models are essential for understanding the molecule's stability and reactivity. semanticscholar.org

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. ajchem-a.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a smaller gap typically signifies higher reactivity. sciforum.netmdpi.com

In studies of analogous aroylthiourea hybrids, the HOMO is often localized over the electron-rich thiourea-phenyl moiety, while the LUMO is distributed across the aroyl portion. For 1,1-Dimethyl-3-(2-methylphenyl)thiourea, the HOMO is expected to be concentrated on the sulfur and nitrogen atoms of the thiourea core and the 2-methylphenyl ring. The LUMO would likely be distributed more broadly across the molecule's backbone. The presence of electron-donating groups (dimethylamino and methyl) generally increases the HOMO energy, making the molecule a better electron donor. nih.gov

Table 1: Representative Calculated Electronic Properties of a Substituted Phenylthiourea Analog

| Property | Value (eV) |

|---|---|

| EHOMO | -0.097 |

| ELUMO | -0.039 |

| Energy Gap (ΔE) | 0.058 |

Data is representative of a 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrid and serves as an illustrative example. nih.gov

Analysis of these orbitals helps predict sites susceptible to electrophilic and nucleophilic attack. semanticscholar.org The energy gap is also correlated with the molecule's stability and polarizability. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. semanticscholar.org The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). mdpi.com

For thiourea derivatives, the most negative potential is consistently located around the sulfur atom of the thiocarbonyl group (C=S) due to its high electronegativity and lone pairs of electrons. semanticscholar.org The nitrogen atoms also contribute to regions of negative potential. Conversely, the hydrogen atoms of the N-H group (if present) and the aromatic ring typically exhibit positive electrostatic potential. In this compound, the most electron-rich center would be the sulfur atom, making it a primary site for interaction with electrophiles or metal ions. The regions around the aromatic protons would be the most electron-poor. nih.govnih.gov

Conformational Analysis via Molecular Mechanics and Quantum Chemical Calculations

Thiourea derivatives are conformationally flexible, primarily due to rotation around the C-N single bonds. researchgate.net The spatial arrangement of the substituents relative to the thiourea backbone can significantly influence the molecule's properties and biological activity. Conformational analysis, performed using both rapid molecular mechanics and more accurate quantum chemical methods like DFT, is used to identify the most stable conformers (lowest energy structures). researchgate.net

For N,N'-disubstituted thioureas, several conformations such as cis-cis (CC), cis-trans (CT), and trans-trans (TT) are possible, referring to the orientation of the substituents relative to the C=S bond. researchgate.net Energetic analyses of similar diphenylthiourea compounds show that CT and TT configurations are often the most stable and may coexist. researchgate.net In this compound, key rotational barriers would exist around the C-N bonds connecting the dimethylamino and 2-methylphenyl groups to the thiocarbonyl carbon. The presence of the ortho-methyl group on the phenyl ring can introduce steric hindrance, favoring conformations that minimize this repulsion. nih.gov Studies on similar structures show that the phenyl ring is often twisted out of the plane of the thiourea moiety to alleviate steric strain. nih.gov

Table 2: Illustrative Relative Energies of Stable Conformers for a Disubstituted Thiourea

| Conformer | Relative Energy (kJ/mol) | Population (%) |

|---|---|---|

| Trans-Trans (TT) | 0.00 | 65 |

| Cis-Trans (CT) | 2.50 | 35 |

Values are hypothetical and for illustrative purposes based on general findings for disubstituted thioureas. researchgate.net

Reactivity Prediction and Reaction Mechanism Studies using Computational Methods

Computational methods are instrumental in predicting the reactivity of molecules. Global reactivity descriptors, derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. sciforum.netdntb.gov.ua These include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Hardness (η): (I - A) / 2. Hard molecules have a large HOMO-LUMO gap and are less reactive. mdpi.com

Chemical Softness (S): 1 / (2η). Soft molecules have a small HOMO-LUMO gap and are more reactive. researchgate.net

Electronegativity (χ): (I + A) / 2

Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential -(I+A)/2. This measures the ability of a molecule to accept electrons. sciforum.net

By calculating these parameters for this compound, one could compare its reactivity to other thiourea derivatives. Studies on similar compounds show a strong correlation between these computed parameters and experimentally observed biological activity, such as antifungal or enzyme inhibitory potential. researchgate.netsciensage.infonih.gov

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time, including its interactions with its environment, such as a solvent. researchgate.net An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes and intermolecular interactions. acs.org

Quantitative Structure-Property Relationship (QSPR) Modeling of this compound Derivatives

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate a molecule's structural or physicochemical properties (descriptors) with its observed properties or biological activity. farmaciajournal.comconicet.gov.ar These models are widely used in drug design and materials science to predict the characteristics of new compounds. researchgate.netnih.gov

For a series of derivatives of this compound, a QSPR/QSAR study could be developed to predict properties like solubility, toxicity, or enzyme inhibition activity. farmaciajournal.com This involves calculating a wide range of molecular descriptors for each derivative, which can be categorized as:

Electronic: Dipole moment, HOMO/LUMO energies, partial charges.

Steric: Molecular volume, surface area, specific shape indices.

Hydrophobic: LogP (partition coefficient).

Topological: Descriptors based on the 2D graph of the molecule.

A statistical method, such as multiple linear regression, is then used to build a mathematical equation linking a selection of these descriptors to the property of interest. Such models can guide the synthesis of new derivatives with enhanced properties. farmaciajournal.comresearchgate.net

Table 3: Common Molecular Descriptors Used in QSPR/QSAR Models for Thiourea Derivatives

| Descriptor Type | Examples |

|---|---|

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment |

| Hydrophobic | LogP, Molar Refractivity |

| Steric / Topological | Molecular Weight, Surface Area, Volume, Wiener Index |

Based on descriptors commonly employed in QSAR studies of bioactive compounds. farmaciajournal.comresearchgate.net

Coordination Chemistry of 1,1 Dimethyl 3 2 Methylphenyl Thiourea and Its Metal Complexes

Ligand Properties of 1,1-Dimethyl-3-(2-methylphenyl)thiourea in Metal Complex Formation

The behavior of this compound as a ligand in the formation of metal complexes is dictated by the availability of its donor atoms and its structural flexibility.

This compound possesses multiple potential donor atoms, primarily the sulfur atom of the thiocarbonyl group (C=S) and the nitrogen atoms of the thiourea (B124793) backbone. rdd.edu.iq The sulfur atom, being a soft donor, generally exhibits a high affinity for soft and borderline metal ions. The nitrogen atoms can also participate in coordination, leading to various bonding possibilities.

In its neutral form, this compound typically acts as a monodentate ligand, coordinating to a metal center through its sulfur atom. uobasrah.edu.iq This is the most common coordination mode for N,N'-disubstituted thioureas. rsc.org However, under certain conditions, particularly after deprotonation of one of the N-H groups, the ligand can act as a bidentate chelating agent, coordinating through both the sulfur and a nitrogen atom. This chelation results in the formation of a stable ring structure with the metal ion. The presence of both hard and soft donor sites allows for coordination with a variety of metal ions. rdd.edu.iq

Thiourea derivatives can exist in tautomeric forms, primarily the thione (C=S) and thiol (C-SH) forms. This tautomerism plays a crucial role in their coordination chemistry, influencing the mode of bonding to the metal center. uobasrah.edu.iq The thione form is the predominant tautomer in the free ligand. Upon coordination, the ligand can either remain in the neutral thione form and bind through the sulfur atom, or it can undergo deprotonation to the anionic thiol form, leading to coordination through the sulfur and a nitrogen atom. The flexibility to adopt different coordination modes is a direct consequence of this tautomeric equilibrium. uobasrah.edu.iq

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound can be achieved through various synthetic routes, typically involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Complexes of N,N'-disubstituted thioureas with a range of transition metals have been synthesized and studied. rsc.org The reaction of ligands from this family with salts of copper, nickel, zinc, platinum, palladium, and silver often yields stable complexes with well-defined geometries. For instance, reactions with Cu(II) salts have been observed in some cases to result in the reduction of Cu(II) to Cu(I) by the thiourea ligand, leading to the formation of Cu(I) complexes. rsc.org

The stoichiometry of the resulting complexes can vary, with common metal-to-ligand ratios being 1:1 and 1:2. The specific geometry of the complex, which can range from linear and trigonal planar to tetrahedral and square planar, is influenced by the metal ion, its oxidation state, and the steric and electronic properties of the ligand. rsc.org

Table 1: Representative Geometries of Transition Metal Complexes with N,N'-Disubstituted Thioureas

| Metal Ion | Typical Coordination Geometry |

|---|---|

| Cu(I) | Trigonal Planar, Tetrahedral |

| Ni(II) | Square Planar, Octahedral |

| Zn(II) | Tetrahedral |

| Pd(II) | Square Planar |

| Pt(II) | Square Planar |

This table is based on general findings for N,N'-disubstituted thioureas and represents expected geometries for complexes with this compound.

While the coordination chemistry of thiourea derivatives with transition metals is well-documented, their complexation with main group elements and lanthanides is a less explored area. However, the presence of hard donor atoms (nitrogen and, in some derivatives, oxygen) suggests the potential for coordination with these harder metal ions. The synthesis of such complexes would likely require specific reaction conditions to favor the coordination of the harder donor sites of the ligand.

Structural Elucidation of Metal Complexes (X-ray Crystallography and Spectroscopic Techniques)

The definitive determination of the structure of metal complexes of this compound relies on a combination of spectroscopic methods and single-crystal X-ray diffraction.

Spectroscopic Techniques are vital for characterizing these complexes, particularly in solution.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=S and N-H bonds upon complexation provide strong evidence of coordination. A shift in the C=S stretching vibration is indicative of sulfur coordination, while changes in the N-H stretching frequency can suggest the involvement of nitrogen in bonding or changes in hydrogen bonding patterns. rdd.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to characterize the ligand and its complexes in solution. Shifts in the chemical shifts of the protons and carbons near the donor atoms upon complexation can provide insights into the coordination mode. rsc.orgnih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the metal center and the nature of the metal-ligand bonding. rsc.org

Table 2: Spectroscopic Data for Characterization of N,N'-Disubstituted Thiourea Complexes

| Technique | Key Observables | Interpretation |

|---|---|---|

| IR Spectroscopy | Shift in ν(C=S) and ν(N-H) bands | Indicates coordination through sulfur and/or nitrogen. |

| 1H NMR Spectroscopy | Shift in N-H proton signals | Suggests involvement of nitrogen in coordination or hydrogen bonding. |

| 13C NMR Spectroscopy | Shift in the C=S carbon signal | Confirms coordination through the sulfur atom. |

| UV-Vis Spectroscopy | d-d transitions and charge transfer bands | Provides information on the electronic structure and geometry of the complex. |

This table presents general spectroscopic observations for N,N'-disubstituted thiourea complexes, which are applicable for the characterization of complexes of this compound.

Coordination Geometry and Ligand Conformation within Complexes

Thiourea derivatives typically coordinate to metal ions as neutral, monodentate ligands through their soft sulfur donor atom. nih.govamazonaws.com For this compound, this S-coordination is overwhelmingly favored. The presence of a bulky 2-methylphenyl (ortho-tolyl) group, combined with two methyl groups on the other nitrogen, introduces significant steric hindrance around the thiourea backbone. This steric profile generally prevents the formation of polynuclear complexes and blocks the coordination of solvent molecules to the metal center, favoring the formation of four-coordinated mononuclear species. nih.gov

When two molecules of a sterically hindered thiourea ligand react with a divalent metal halide (e.g., CoCl₂, NiBr₂, ZnI₂), the resulting complexes are typically of the type [ML₂X₂]. nih.gov For metal ions like Co(II) and Zn(II), this leads to a tetrahedral coordination geometry. nih.govlibretexts.org In contrast, d⁸ metals like Pd(II) tend to form square planar complexes with similar thiourea ligands. nih.gov Nickel(II) complexes can exist in tetrahedral, square planar, or even octahedral geometries, with the outcome often depending on the specific ligand, counter-ion, and solvent. amazonaws.comresearchgate.net Given the steric demands of this compound, a tetrahedral or distorted tetrahedral geometry is most probable for its Ni(II) complexes. nih.gov

Upon coordination, the conformation of the ligand is altered. The metal-sulfur bond formation leads to a delocalization of π-electron density within the S=C-N₂ core. This is evidenced by changes in bond lengths: the C=S double bond lengthens, acquiring more single-bond character, while the C-N bonds shorten, indicating increased double-bond character. rsc.org This resonance effect is a key feature of thiourea coordination.

| Metal Ion | Typical Coordination Number | Common Geometry | Ligand Binding Mode |

|---|---|---|---|

| Co(II) | 4 | Tetrahedral | Monodentate (S-donor) |

| Ni(II) | 4 | Tetrahedral or Square Planar | Monodentate (S-donor) |

| Cu(I) | 3 or 4 | Trigonal Planar or Tetrahedral | Monodentate (S-donor) |

| Zn(II) | 4 | Tetrahedral | Monodentate (S-donor) |

| Pd(II) | 4 | Square Planar | Monodentate (S-donor) |

Intermolecular Interactions and Supramolecular Assembly in Metal Complexes

The crystal packing of metal complexes containing N-substituted thiourea ligands is significantly influenced by non-covalent interactions, particularly hydrogen bonding. nih.gov The this compound ligand possesses a single secondary amine proton (N-H), which is a potent hydrogen bond donor. This N-H group can form robust intermolecular hydrogen bonds with suitable acceptors, such as halide counter-ions (N-H···Cl) or the sulfur atom of an adjacent complex molecule (N-H···S). nih.goviucr.org

Electronic and Magnetic Properties of this compound Metal Complexes

The electronic and magnetic properties of the metal complexes are dictated by the identity of the metal ion, its oxidation state, and its coordination geometry. For complexes of this compound, predictions can be made based on the likely geometries.

Cobalt(II) Complexes : A tetrahedral Co(II) complex (d⁷ configuration) is expected to be high-spin with three unpaired electrons. Its magnetic moment (μ_eff) would typically fall in the range of 4.4–5.2 B.M. researchgate.net The electronic spectrum would be characterized by d-d transitions, notably the ⁴A₂ → ⁴T₁(P) transition, which appears as a broad, intense band in the visible region (around 570-600 nm). doi.org

Nickel(II) Complexes : A tetrahedral Ni(II) complex (d⁸) would be paramagnetic with two unpaired electrons, showing a magnetic moment of approximately 2.9–3.4 B.M. luc.edu In contrast, a square planar Ni(II) complex would be diamagnetic (μ_eff = 0 B.M.). Magnetic susceptibility measurements are therefore a powerful tool to distinguish between these geometries. researchgate.net

Copper(II) Complexes : Tetrahedral or distorted tetrahedral Cu(II) complexes (d⁹) have one unpaired electron and exhibit paramagnetism with magnetic moments around 1.7–2.2 B.M. Their solid-state EPR spectra are often axial, with g|| > g⊥ > 2.0023, indicating the unpaired electron resides in the d(x²-y²) orbital. doi.org

Zinc(II) Complexes : As a d¹⁰ ion, Zn(II) forms diamagnetic complexes that are colorless, unless colored by charge-transfer bands. libretexts.org

| Metal Ion (M) | Predicted Geometry | d-electron count | Expected μ_eff (B.M.) | Key Electronic Transitions (d-d) |

|---|---|---|---|---|

| Co(II) | Tetrahedral | d⁷ | ~4.4 - 5.2 | ⁴A₂ → ⁴T₁(P) |

| Ni(II) | Tetrahedral | d⁸ | ~2.9 - 3.4 | ³T₁(F) → ³T₁(P) |

| Cu(II) | Distorted Tetrahedral | d⁹ | ~1.7 - 2.2 | ²T₂ → ²E |

| Zn(II) | Tetrahedral | d¹⁰ | 0 (Diamagnetic) | None |

Stability and Reactivity of Metal-Thiourea Bonds

The bond between a metal ion and the sulfur atom of the thiourea ligand is central to the stability of these complexes. The nature of this M-S bond can be probed using techniques like infrared (IR) spectroscopy. Upon coordination of the thiourea ligand to a metal center via the sulfur atom, a characteristic shift in the vibrational frequencies of the thiourea backbone is observed.

Specifically, the stretching frequency of the C=S bond, which appears in the IR spectrum of the free ligand, shifts to a lower wavenumber (a red shift) in the complex. amazonaws.com This indicates a weakening of the C=S bond. Concurrently, the stretching frequency of the C-N bonds often shifts to a higher wavenumber (a blue shift). mdpi.com These spectral changes confirm coordination through sulfur and reflect the increased single-bond character of the C-S bond and increased double-bond character of the C-N bonds due to electron delocalization upon complex formation. mdpi.comrsc.org

Mechanistic Investigations of 1,1 Dimethyl 3 2 Methylphenyl Thiourea S Molecular Interactions

Molecular Recognition and Binding Studies (e.g., with specific inorganic or organic species in vitro)

The ability of thiourea (B124793) derivatives to act as molecular receptors is well-documented, stemming from their capacity to form strong and directional hydrogen bonds. This recognition is crucial for their function in catalysis and sensing. The primary mode of activation involves the bifunctional hydrogen-bond donation from the N-H groups of the thiourea moiety to electron-deficient functional groups such as carbonyls, imines, and nitroalkenes. rsc.org

Hydrogen bonding is the cornerstone of the molecular recognition capabilities of thiourea derivatives. The two N-H protons on the thiourea core are significantly acidic, making them potent hydrogen bond donors. nih.govnih.gov This dual-donor arrangement allows for the chelation of a single hydrogen bond acceptor atom, a binding mode that is highly effective for activating electrophilic substrates in organocatalysis. rsc.org The interaction involves the N-H groups of the thiourea engaging with electron-rich atoms like oxygen or nitrogen on a substrate molecule. rsc.orgu-tokyo.ac.jp

In the solid state, many thiourea derivatives exhibit extensive intermolecular hydrogen bonding networks. For instance, crystal structures of related acylthiourea compounds reveal dimers formed through pairs of N-H···S intermolecular hydrogen bonds. nih.govnih.gov Intramolecular hydrogen bonds are also observed, particularly in derivatives with suitable acceptor groups, which can influence the molecule's conformation and reactivity. nih.govnih.govresearchgate.netnih.gov Studies using techniques like ¹H NMR spectroscopy can elucidate these binding events in solution, showing downfield shifts of the N-H proton signals upon interaction with a hydrogen bond acceptor, indicative of complex formation. nih.gov Time-resolved infrared experiments suggest that in some complexes, only one N-H group forms a strong hydrogen bond to a substrate, with a rapid exchange between the two N-H groups on a picosecond timescale. nih.gov

Beyond hydrogen bonding, the aromatic ring of 1,1-Dimethyl-3-(2-methylphenyl)thiourea facilitates other significant non-covalent interactions. Hydrophobic interactions, driven by the tendency of nonpolar groups to aggregate in aqueous environments, play a role in the binding of thiourea derivatives to the active sites of enzymes or other biological macromolecules. mdpi.comnih.gov

Furthermore, the 2-methylphenyl group can participate in π-π stacking interactions. These occur when aromatic rings align face-to-face or face-to-edge, contributing to the stability of molecular complexes. biointerfaceresearch.com In the context of molecular recognition, the planar naphthyl group of certain thiourea conjugates has been shown to intercalate between DNA base pairs, a process stabilized by π-π stacking. biointerfaceresearch.com Similarly, the binding of some thiourea derivatives to protein targets is reinforced by interactions between the compound's aromatic rings and hydrophobic pockets lined with aromatic amino acid residues. biointerfaceresearch.com These secondary interactions, while weaker than hydrogen bonds, are crucial for achieving high binding affinity and selectivity.

Exploration of Catalytic Activities of this compound and its Metal Complexes

Thiourea derivatives have emerged as a privileged class of organocatalysts, valued for their ability to promote a wide range of chemical reactions under mild conditions. rsc.orgnih.gov Their catalytic prowess is rooted in their function as hydrogen-bond donors. Additionally, the ability of the thiourea moiety to coordinate with metal ions opens up avenues for metal-complex catalysis. mdpi.comnih.gov

As organocatalysts, thioureas activate electrophilic substrates by forming hydrogen bonds, which lowers the energy of the reaction's transition state. rsc.orgu-tokyo.ac.jp This mode of action has been successfully applied to a variety of asymmetric transformations, where chiral thiourea derivatives induce stereoselectivity. While this compound is achiral, its fundamental catalytic principles are shared with its chiral counterparts.

| Reaction Type | Description | Role of Thiourea Catalyst |

|---|---|---|

| Strecker Synthesis | Addition of hydrogen cyanide (HCN) to imines to form α-aminonitriles. libretexts.org | Activates the imine for nucleophilic attack by HCN through hydrogen bonding. libretexts.org |

| Mannich Reaction | Addition of a silyl ketene acetal to an N-Boc protected imine. libretexts.org | The thiourea catalyst activates the imine substrate. libretexts.org |

| Michael Addition | Conjugate addition of nucleophiles (e.g., malonates, ketones) to α,β-unsaturated compounds like nitroolefins. libretexts.org | Bifunctional thioureas can activate both the nucleophile (via a basic site) and the electrophile (via hydrogen bonding). libretexts.org |

| Hydrophosphonylation | Addition of a phosphonate across an imine C=N double bond to form α-amino phosphonates. libretexts.org | The catalyst activates the imine for the addition of the phosphonate nucleophile. libretexts.org |

| Acyl-Pictet–Spengler Reaction | Cyclization reaction to form tetrahydro-β-carboline structures. rsc.org | Catalyzes the key cyclization step, enabling the synthesis of complex natural products. rsc.org |

The thiourea scaffold is an excellent ligand for coordinating with a wide range of metal ions. nih.gov The soft sulfur donor atom and the harder nitrogen atoms allow for versatile coordination modes, including monodentate (via sulfur), bidentate (via N,S chelation), and bridging modes. mdpi.comnih.gov This coordination behavior has been exploited to create metal complexes with significant catalytic and biological activity. mdpi.comnih.govnih.gov

The formation of a metal complex can modulate the electronic properties of the thiourea ligand, enhancing its catalytic activity or enabling novel reaction pathways. Thiones have been investigated as ligands in metal complexes with catalytic activity. nih.gov Metal complexes of thiourea derivatives have been synthesized for applications in catalysis, often involving metals such as ruthenium, rhodium, iridium, gold, silver, palladium, and platinum. nih.govnih.govresearchgate.net These complexes can act as catalysts in various transformations, although specific examples for this compound are not extensively detailed in the literature. However, the general principle involves the metal center acting as a Lewis acid to activate substrates, while the thiourea ligand fine-tunes the steric and electronic environment of the catalyst.

Mechanistic Insights into Anion Recognition and Sensing Applications

The strong hydrogen-bond donating capability of the thiourea group makes it an ideal functional unit for the recognition and sensing of anions. nih.govnih.gov Synthetic receptors incorporating the thiourea motif can selectively bind anions through the formation of multiple hydrogen bonds, leading to a detectable signal.

The mechanism of anion recognition is primarily based on the interaction between the acidic N-H protons of the thiourea and the guest anion. nih.govnih.gov This binding event can be monitored using various spectroscopic techniques. In UV-Visible spectroscopy, anion binding can cause a shift in the absorption spectrum of a chromophore-containing thiourea receptor, often resulting in a distinct color change visible to the naked eye. nih.govnih.gov This forms the basis of colorimetric anion sensing. Similarly, if the receptor contains a fluorophore, anion binding can modulate its fluorescence intensity, leading to "turn-on" or "turn-off" fluorescent sensors. nih.govresearcher.life

¹H NMR titration is a powerful tool for studying these interactions in detail. Upon addition of an anion, the N-H protons involved in hydrogen bonding experience a significant downfield shift, providing direct evidence of the binding event and allowing for the calculation of association constants (K). nih.gov Studies have shown that thiourea-based receptors generally exhibit high affinity for basic anions that are strong hydrogen bond acceptors. nih.govnih.gov

| Receptor Type | Anion | Binding Constant (log K) | Sensing Method |

|---|---|---|---|

| 4-Nitrophenyl Thiourea Cleft (L₁) | Fluoride (F⁻) | > 4.0 | UV-Vis / Colorimetric nih.gov |

| 4-Nitrophenyl Thiourea Cleft (L₁) | Dihydrogen Phosphate (H₂PO₄⁻) | 3.81 | UV-Vis / Colorimetric nih.gov |

| 4-Nitrophenyl Thiourea Cleft (L₁) | Chloride (Cl⁻) | 2.28 | UV-Vis nih.gov |

| Pyridine-Naphthyl Thiourea (MT1N) | Fluoride (F⁻) | 4.01 | UV-Vis / Fluorescence nih.gov |

| Pyridine-Nitrophenyl Thiourea (MT4N) | Fluoride (F⁻) | 5.98 | UV-Vis / Colorimetric nih.govnih.gov |

| Pyridine-Nitrophenyl Thiourea (MT4N) | Acetate (CH₃COO⁻) | 5.11 | UV-Vis nih.gov |

| Pyridine-Nitrophenyl Thiourea (MT4N) | Dihydrogen Phosphate (H₂PO₄⁻) | 4.40 | UV-Vis nih.gov |

The selectivity of these receptors is governed by a combination of factors, including the acidity of the N-H protons, the geometric compatibility between the host and guest, and the basicity of the anion. elsevierpure.com Thiourea receptors often show a high preference for anions like fluoride, acetate, and dihydrogen phosphate over less basic anions such as chloride, bromide, or nitrate (B79036). nih.govnih.gov

Structure Activity Relationship Sar Studies for 1,1 Dimethyl 3 2 Methylphenyl Thiourea Derivatives

Systematic Modification of the 1,1-Dimethyl-3-(2-methylphenyl)thiourea Scaffold

Systematic modification of the this compound scaffold can be approached by altering three main regions of the molecule: the N,N-dimethyl group, the phenyl ring, and the thiourea (B124793) backbone itself. Each modification can induce significant changes in the molecule's steric and electronic properties.

Modifications of the N,N-dimethyl group:

Alkyl chain elongation: Replacing the methyl groups with larger alkyl groups (e.g., ethyl, propyl) can increase lipophilicity and introduce steric hindrance around the nitrogen atom. A study on 1,1-diethyl-3-o-tolylthiourea, a close analog, revealed similar crystal packing to 1,1-dimethyl-3-o-tolylthiourea, suggesting that small increases in alkyl chain length may not drastically alter the solid-state conformation iucr.org.

Introduction of functional groups: Incorporating functional groups into the alkyl chains can introduce new interaction sites. For example, hydroxyl or amino groups could participate in hydrogen bonding, potentially altering coordination behavior and intermolecular interactions.

Modifications of the 2-methylphenyl group:

Positional Isomerism: Moving the methyl group to the meta- or para- positions of the phenyl ring would significantly impact the steric environment around the N-phenyl bond. The ortho-methyl group, as in the parent compound, creates a more sterically crowded environment.

Substitution with electron-donating or electron-withdrawing groups: The introduction of substituents such as methoxy (-OCH3), nitro (-NO2), or halogens (e.g., -Cl, -Br) at various positions on the phenyl ring can modulate the electron density of the entire molecule. For instance, in a series of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, the presence of different electron-withdrawing and -donating substituents on a benzamide ring attached to the thiourea core was shown to significantly influence their urease inhibitory activity mdpi.com.

Modifications of the thiourea backbone:

Acylation of the N-H group: Acylating the nitrogen atom of the thiourea moiety introduces a carbonyl group, which can act as an additional coordination site. This modification has been explored in various thiourea derivatives, leading to compounds with altered coordination modes and biological activities mdpi.com. For example, in 3-acetyl-1-(2,3-dimethylphenyl)thiourea, the acetyl group participates in intramolecular hydrogen bonding nih.gov.

Replacement of sulfur with oxygen: Replacing the sulfur atom with an oxygen atom would convert the thiourea into a urea derivative. This change would significantly alter the electronic properties and coordination preferences, as oxygen is a harder donor atom than sulfur.

Correlation of Structural Variations with Spectroscopic and Electronic Properties

Structural modifications to the this compound scaffold directly influence its spectroscopic and electronic characteristics.

Spectroscopic Properties:

NMR Spectroscopy: In the ¹H NMR spectra of thiourea derivatives, the chemical shifts of the N-H protons are particularly sensitive to the electronic environment. For instance, in 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea derivatives, the N-H protons appear as singlets at high chemical shifts (around 11-12 ppm) due to intramolecular hydrogen bonding mdpi.com. The chemical shift of the methyl group on the tolyl ring would also be indicative of the electronic effects of other substituents on the ring. In ¹³C NMR, the chemical shift of the C=S carbon is a key indicator of the electronic density at the thiocarbonyl group, typically appearing around 180 ppm mdpi.com.

Infrared (IR) Spectroscopy: The IR spectra of thiourea derivatives are characterized by several key vibrational bands. The N-H stretching frequency, typically observed above 3200 cm⁻¹, is influenced by hydrogen bonding. The C=S stretching vibration, which is often coupled with other vibrations, appears in the fingerprint region and can shift upon coordination to a metal ion or with changes in substitution on the phenyl ring mdpi.com.

Electronic Properties: The electronic properties of these derivatives can be probed using computational methods such as Density Functional Theory (DFT). The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity and electronic transition properties. A smaller HOMO-LUMO gap generally implies higher chemical reactivity mdpi.com. For example, in a study of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, the calculated HOMO-LUMO energy gap was correlated with their biological activity mdpi.com. Modifications to the phenyl ring with electron-donating groups would be expected to raise the HOMO energy, while electron-withdrawing groups would lower the LUMO energy, thus tuning the electronic properties.

Correlation of Structural Variations with Coordination Affinity and Selectivity

Thiourea derivatives are versatile ligands in coordination chemistry, primarily due to the presence of both hard (nitrogen) and soft (sulfur) donor atoms mdpi.comnih.gov. The coordination behavior of this compound derivatives is expected to be influenced by steric and electronic factors arising from structural modifications.

Steric Effects: The presence of the ortho-methyl group on the phenyl ring and the two methyl groups on the other nitrogen atom create significant steric hindrance. This steric bulk can influence the coordination mode and the geometry of the resulting metal complexes. For instance, bulky substituents can favor lower coordination numbers or enforce specific coordination geometries.

Electronic Effects: The electronic nature of substituents on the phenyl ring can modulate the donor strength of the sulfur and nitrogen atoms. Electron-donating groups would increase the electron density on the donor atoms, potentially leading to stronger coordination bonds. Conversely, electron-withdrawing groups would decrease the donor strength.

Coordination Modes: Thioureas can coordinate to metal ions in a monodentate fashion through the sulfur atom or in a bidentate fashion through both sulfur and nitrogen atoms mdpi.com. The specific coordination mode adopted will depend on the nature of the metal ion, the steric and electronic properties of the ligand, and the reaction conditions. The crystal structure of this compound shows that in the solid state, intermolecular interactions are mediated by N-H···S hydrogen bonds, highlighting the accessibility of the sulfur atom for interactions iucr.org.

Computational SAR Approaches for Predicting Interaction Profiles and Reactivity

Computational methods are powerful tools for predicting the properties and activities of novel compounds, thereby guiding synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the structural features of a series of compounds and their biological activity or a particular physicochemical property. For thiourea derivatives, 2D- and 3D-QSAR studies have been employed to predict their activities as inhibitors of various enzymes undip.ac.id. Descriptors used in such models can include steric parameters (e.g., molar refractivity), electronic parameters (e.g., Hammett constants), and hydrophobic parameters (e.g., logP).

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor or another molecule. For thiourea derivatives with potential biological applications, molecular docking can be used to understand their binding modes with target proteins and to predict their binding affinities mdpi.comundip.ac.id. For example, docking studies on 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids helped to elucidate their interactions with the active site of urease mdpi.com.

Density Functional Theory (DFT): DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules. Parameters such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and various reactivity descriptors can be calculated to understand how structural modifications influence the molecule's behavior mdpi.comresearchgate.net. For instance, DFT can be used to predict how different substituents on the phenyl ring of this compound would alter its reactivity and coordination properties.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of a ligand-receptor complex over time, providing information on the stability of the complex and the nature of the intermolecular interactions undip.ac.idnih.gov.

By combining these computational approaches with experimental data, a comprehensive SAR understanding for this compound derivatives can be established, facilitating the design of new molecules with tailored properties.

Data Tables

Table 1: Crystal Structure Data for this compound (DMTTU) and its Diethyl Analog (DETTU) iucr.org

| Parameter | This compound (DMTTU) | 1,1-Diethyl-3-(2-methylphenyl)thiourea (DETTU) |

| Chemical Formula | C₁₀H₁₄N₂S | C₁₂H₁₈N₂S |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |

| a (Å) | 5.968(1) | 6.136(1) |

| b (Å) | 10.041(2) | 10.134(1) |

| c (Å) | 17.969(2) | 20.910(2) |

| V (ų) | 1076.6(3) | 1298.9(3) |

| Z | 4 | 4 |

| N1-C1-N2 Angle (°) | 115.6(3) | 115.6(1) |

| Dihedral Angle (Thiourea/Tolyl) | 121.4(1) | 116.7(1) |

| N-H···S Hydrogen Bond Length (Å) | 3.423(3) | 3.363(2) |

Table 2: Selected Spectroscopic Data for Structurally Related Thiourea Derivatives

| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Key IR Signals (cm⁻¹) | Reference |

| 1-Aroyl-3-[3-chloro-2-methylphenyl] thiourea derivatives | ~12.16 (N-H), ~11.81 (N-H), ~2-2.5 (Ar-CH₃) | ~180 (C=S), ~160-175 (C=O) | >3200 (N-H stretch) | mdpi.com |

| 3-Acetyl-1-(2,3-dimethylphenyl)thiourea | - | - | - | nih.gov |

| 3-Acetyl-1-(2,6-dimethylphenyl)thiourea | - | - | 3156 (N-H), 1698 (C=O), 710 (C=S) | nih.gov |

Future Research Directions and Emerging Applications in Chemical Sciences

Development of Novel and Efficient Synthetic Routes for 1,1-Dimethyl-3-(2-methylphenyl)thiourea

The synthesis of thiourea (B124793) derivatives is a well-established field, yet there remains a continuous drive for more efficient, economical, and environmentally benign methodologies. nih.govsphinxsai.com Traditional synthesis of N,N-disubstituted N'-aryl thioureas, including this compound, often involves the reaction of an appropriate amine with an isothiocyanate. ijacskros.commdpi.com Future research will likely pivot towards overcoming the limitations of existing methods, such as the use of hazardous reagents or solvents.

Key areas for future synthetic research include:

Green Chemistry Approaches: The development of synthetic protocols in aqueous media represents a significant step forward. acs.org Research into adapting such methods for this compound could reduce reliance on volatile organic solvents, aligning with green chemistry principles.

One-Pot Syntheses: Streamlining synthetic processes into one-pot reactions from readily available building blocks like amines and carbon disulfide offers considerable advantages in terms of operational simplicity and waste reduction. ijacskros.comacs.org

Catalytic Methods: The exploration of novel catalysts could enhance reaction rates and yields. For instance, the use of catalysts like cerium ammonium (B1175870) nitrate (B79036) has been shown to be effective for some thiourea syntheses and could be adapted for this specific compound. nih.gov

Flow Chemistry: Continuous flow synthesis offers benefits such as improved safety, scalability, and product consistency. Applying flow chemistry to the synthesis of this compound could represent a significant advancement for its potential industrial-scale production.

| Synthetic Method | Key Features | Potential Future Research Focus | Reference |

|---|---|---|---|

| Isothiocyanate Route | Reaction of an amine with an isothiocyanate. | Development of milder reaction conditions and purification techniques. | ijacskros.commdpi.com |

| Carbon Disulfide Route | Condensation of amines with carbon disulfide. | Application in one-pot, multicomponent reactions. | acs.orgnih.gov |

| Aqueous Medium Synthesis | Utilizes water as a solvent, reducing environmental impact. | Optimization of yield and substrate scope for N,N-disubstituted N'-aryl thioureas. | acs.org |

| Catalytic Synthesis | Employs catalysts to improve reaction efficiency. | Discovery of novel, reusable catalysts for enhanced sustainability. | nih.gov |

Exploration of Advanced Materials Science Applications Based on this compound

The unique structural features of thiourea derivatives, particularly their ability to form extensive hydrogen bonding networks and coordinate with metal ions, make them attractive building blocks for advanced materials. nih.govontosight.aianalis.com.my Future research into this compound is expected to explore its potential in creating functional materials with tailored properties.

Emerging applications in materials science could include:

Polymer Chemistry: Incorporation of the this compound moiety into polymer chains could lead to materials with enhanced thermal stability, specific optical properties, or metal-ion sensing capabilities. The thiourea group can act as a dynamic cross-linking point or a functional pendant group.

Corrosion Inhibitors: Thiourea compounds are known to adsorb onto metal surfaces, blocking active sites and preventing corrosion. analis.com.my Future studies could evaluate the efficacy of this compound as a corrosion inhibitor for various metals and alloys, particularly in industrial settings.

Nonlinear Optical (NLO) Materials: Certain organic molecules with specific donor-acceptor structures can exhibit NLO properties. ontosight.ai Investigations into the electronic structure of this compound could reveal its potential for use in NLO materials, which are crucial for applications in telecommunications and optical computing.

Sensors: The sulfur and nitrogen atoms in the thiourea core are excellent donors for coordinating with metal ions. analis.com.my This property can be harnessed to develop selective chemosensors. Future work may focus on designing sensor arrays where this compound acts as a selective receptor for detecting environmentally hazardous heavy metal ions. nih.gov

Integration into Hybrid Systems and Nanomaterials for Specific Chemical Functions

The convergence of molecular chemistry with nanotechnology opens up new avenues for creating functional hybrid materials. The ability of thiourea derivatives to act as ligands or surface modifiers is a key enabling feature for this integration. analis.com.my

Future research directions in this area include:

Functionalized Nanoparticles: this compound could be used as a capping agent to stabilize metal nanoparticles (e.g., gold, silver) and impart specific functionalities. Such functionalized nanoparticles could find use in catalysis, diagnostics, and targeted drug delivery.

Fluorescent Probes: The development of fluorescent sensors for detecting specific analytes is a rapidly growing field. nih.gov By incorporating fluorophores or attaching this compound to quantum dots, it may be possible to create novel fluorescent probes that signal the presence of specific metal ions or small molecules through changes in their optical properties. nih.gov

Metal-Organic Frameworks (MOFs): While not a traditional ligand for MOF synthesis, the coordinating ability of the thiourea group could be explored in the design of novel, flexible metal-organic materials. These materials could exhibit interesting properties for gas storage, separation, or catalysis.

Further Elucidation of Fundamental Reaction Mechanisms Involving this compound

A deep understanding of the fundamental reactivity and reaction mechanisms of this compound is crucial for its rational application and the design of new derivatives. While the general reactivity of the thiourea group is known, specific mechanistic details are often substrate-dependent.

Areas for future mechanistic studies:

Tautomerism and Conformational Analysis: Detailed experimental and computational studies could provide deeper insight into the thione-thiol tautomerism and the conformational preferences of this compound. This understanding is vital as different tautomers and conformers can exhibit vastly different reactivity and biological activity.

Kinetics and Thermodynamics: Quantitative studies on the kinetics and thermodynamics of its reactions, such as metal complexation or its role in organocatalysis, would provide valuable data for optimizing reaction conditions and designing new catalytic cycles.

Cyclization Reactions: Thioureas are versatile precursors for the synthesis of various heterocyclic compounds. mdpi.com Mechanistic investigations into the cyclization reactions of this compound could lead to the discovery of new routes to valuable heterocyclic scaffolds. For example, the dehydrosulfurization of acyl thioureas to form oxadiazine derivatives involves complex mechanistic steps that warrant further investigation. nih.gov

Computational Design of Advanced Thiourea-Based Structures with Tuned Properties

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. nih.gov These methods allow for the in silico design and evaluation of molecules before their synthesis, saving significant time and resources.

Future research will likely leverage computational tools to:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound in silico and calculating relevant properties, researchers can build robust SAR models. mdpi.comnih.gov These models can guide the synthesis of new derivatives with enhanced biological activity, such as improved enzyme inhibition. nih.govacs.org

Design of Novel Catalysts: Density Functional Theory (DFT) can be used to model reaction pathways and transition states. nih.gov This allows for the rational design of new thiourea-based organocatalysts with higher activity and selectivity.

Materials Property Prediction: Computational screening can predict the electronic, optical, and mechanical properties of materials incorporating the this compound unit. This can accelerate the discovery of new materials for applications in electronics and photonics.

Binding Mode Analysis: For biological applications, molecular docking and molecular dynamics simulations can elucidate the binding interactions between thiourea derivatives and their protein targets. nih.govmdpi.com This information is critical for designing next-generation inhibitors with improved affinity and specificity. nih.gov

| Computational Method | Research Application | Potential Outcome for this compound | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding modes of ligands to macromolecules. | Identification of potential biological targets and design of potent inhibitors. | nih.govmdpi.com |

| Molecular Dynamics (MD) | Simulating the movement of atoms and molecules. | Assessing the stability of ligand-protein complexes and conformational changes. | nih.gov |

| Density Functional Theory (DFT) | Calculating the electronic structure of molecules. | Predicting reactivity, reaction mechanisms, and electronic properties for materials design. | nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. | Guiding the synthesis of derivatives with optimized properties. | mdpi.comnih.gov |

Q & A

Q. How to integrate this compound into a theoretical framework for drug discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。